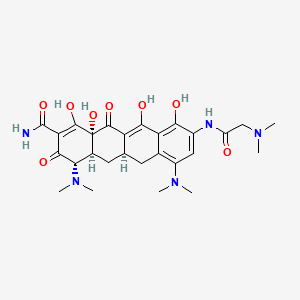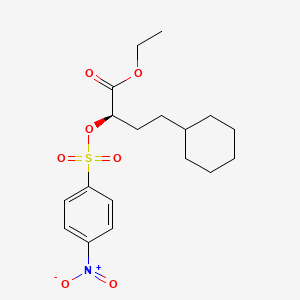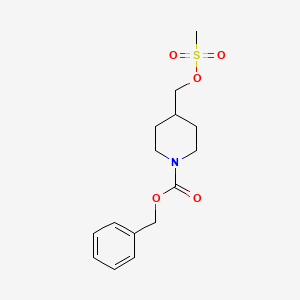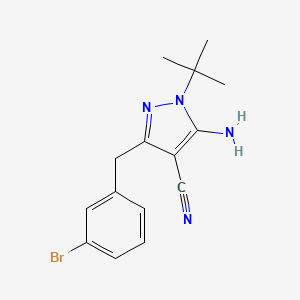
Dmg-mino
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DMG-MINO is a member of tetracyclines.
Applications De Recherche Scientifique
Antimicrobial Activity Against Resistant Strains
DMG-Mino (N,N-dimethylglycyl-amido derivative of minocycline) has shown significant efficacy against various resistant strains of bacteria. Studies have demonstrated its potent activity against tetracycline-resistant gram-positive cocci, including methicillin-resistant Staphylococcus aureus and penicillin-resistant Streptococcus pneumoniae. Its MICs (Minimum Inhibitory Concentrations) were significantly lower compared to traditional tetracyclines, indicating its potential as a potent antimicrobial agent (Goldstein, Kitzis, & Acar, 1994).
Effectiveness Against Anaerobic Bacteria
Research also highlights this compound's effectiveness against a broad range of anaerobic bacteria, surpassing the activity of other tetracyclines like minocycline and doxycycline. Its efficacy against strains like Clostridium difficile and Bacteroides species suggests its potential in treating infections caused by these anaerobes (Nord, Lindmark, & Persson, 1993).
Potential for Treating Multi-Drug Resistant Infections
This compound has been identified as a promising candidate for treating infections caused by multi-drug resistant organisms. Its high potency against resistant strains of Mycoplasma and Ureaplasma species, as well as its activity against a wide range of Gram-positive and Gram-negative bacteria, including those with established resistance to tetracyclines, highlights its potential clinical value (Kenny & Cartwright, 1994).
Broader Implications in Antimicrobial Therapy
The research on this compound contributes to the broader development of new antimicrobial agents. Its ability to overcome resistance mechanisms in various bacterial strains suggests that it could play a significant role in addressing the growing issue of antibiotic resistance. Studies comparing its efficacy with other tetracyclines and evaluating its in vitro and in vivo activities further reinforce its potential as a valuable addition to antimicrobial therapy (Testa et al., 1993).
Propriétés
Numéro CAS |
151922-16-6 |
|---|---|
Formule moléculaire |
C27H35N5O8 |
Poids moléculaire |
557.604 |
Nom IUPAC |
(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-9-[[2-(dimethylamino)acetyl]amino]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C27H35N5O8/c1-30(2)10-16(33)29-14-9-15(31(3)4)12-7-11-8-13-20(32(5)6)23(36)19(26(28)39)25(38)27(13,40)24(37)17(11)22(35)18(12)21(14)34/h9,11,13,20,34-35,38,40H,7-8,10H2,1-6H3,(H2,28,39)(H,29,33)/t11-,13-,20-,27-/m0/s1 |
Clé InChI |
HZACOPMRVHUEFI-ISIOAQNYSA-N |
SMILES |
CN(C)CC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C |
Synonymes |
9-(N,N-dimethylglycylamido)minocycline |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



acetyl chloride](/img/structure/B583341.png)
![3-Methoxybicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B583344.png)


![4h-[1,3,4]Thiadiazino[4,5-a]benzimidazole](/img/structure/B583351.png)

![4,6-Dimethylpyrazolo[1,5-a]pyrazine-7-carbaldehyde](/img/structure/B583353.png)

![N-[4-[(Dimethylamino)sulfonyl]phenyl]-4-(hydroxydiphenylmethyl)-1-piperidinecarbothioamide](/img/structure/B583356.png)
![2-methoxy-5-[(2R)-2-[2-(2-methoxyphenoxy)ethylamino]propyl]benzenesulfonamide;hydrochloride](/img/structure/B583357.png)

